5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine
Overview
Description
5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine: is a heterocyclic organic compound with the molecular formula C6H5BrFNO2S . It is characterized by the presence of bromine, fluorine, and a methylsulfonyl group attached to a pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
It is known that brominated and fluorinated pyridines are often used in the synthesis of pharmaceuticals and agrochemicals due to their reactivity .
Mode of Action
It’s known that brominated and fluorinated pyridines can participate in suzuki–miyaura cross-coupling reactions . In these reactions, a carbon-carbon bond is formed between the pyridine and another organic molecule, facilitated by a palladium catalyst .
Biochemical Pathways
The compound’s potential to participate in suzuki–miyaura cross-coupling reactions suggests it could be used to synthesize a variety of organic compounds, potentially affecting various biochemical pathways depending on the specific compounds synthesized .
Result of Action
As a potential precursor in the synthesis of pharmaceuticals and agrochemicals, its effects would likely depend on the specific compounds it is used to synthesize .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other chemicals can affect the reactivity of brominated and fluorinated pyridines .
Biochemical Analysis
Biochemical Properties
5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The interactions between this compound and these biomolecules are primarily non-covalent, involving hydrogen bonding, van der Waals forces, and hydrophobic interactions .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of enzyme activity by binding to the enzyme’s active site. This binding can be competitive or non-competitive, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can induce conformational changes in proteins, affecting their stability and function. These molecular interactions can lead to changes in cellular processes, such as altered metabolic pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that this compound can have sustained effects on cellular function, although the extent of these effects can vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound can have beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological functions. These threshold effects are important considerations in the context of therapeutic applications and toxicity studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with cellular components. The metabolic flux and levels of specific metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its activity and function, as well as its accumulation in certain tissues .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with other biomolecules and its overall function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine typically involves multi-step organic reactions. One common method includes the bromination of 3-fluoro-2-(methylsulfonyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to yield sulfide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted pyridines, biaryl compounds, and various sulfone or sulfide derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-fluoropyridine
- 3-Fluoro-2-(methylsulfonyl)pyridine
- 5-Bromo-2-(methylsulfonyl)pyridine
Uniqueness
5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine is unique due to the combination of bromine, fluorine, and methylsulfonyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical and physical properties, making it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
5-bromo-3-fluoro-2-methylsulfonylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO2S/c1-12(10,11)6-5(8)2-4(7)3-9-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDRCENTMVWGSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=N1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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